molecular formula C18H14ClNO2 B14147629 Ethyl 6-chloro-2-phenylquinoline-4-carboxylate CAS No. 6633-64-3

Ethyl 6-chloro-2-phenylquinoline-4-carboxylate

Cat. No.: B14147629
CAS No.: 6633-64-3
M. Wt: 311.8 g/mol
InChI Key: LHMHOXPXPYQKKQ-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-2-phenylquinoline-4-carboxylate is a quinoline derivative with the molecular formula C18H14ClNO2. This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-2-phenylquinoline-4-carboxylate typically involves the reaction of 6-chloro-2-phenylquinoline-4-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is then subjected to various purification steps, including distillation and crystallization, to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-2-phenylquinoline-4-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-chloro-2-phenylquinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-chloro-2-phenylquinoline-4-carboxylate involves its interaction with various molecular targets. In antibacterial applications, it inhibits the synthesis of bacterial DNA by targeting DNA gyrase and topoisomerase IV. In anticancer research, it induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-2-phenylquinoline-6-carboxylate
  • Ethyl 6-chloro-4-phenylquinoline-3-carboxylate
  • Ethyl 2-chloro-6-phenylquinoline-4-carboxylate

Uniqueness

Ethyl 6-chloro-2-phenylquinoline-4-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its chloro and phenyl groups at positions 6 and 2, respectively, contribute to its stability and reactivity, making it a valuable compound in various research applications .

Properties

CAS No.

6633-64-3

Molecular Formula

C18H14ClNO2

Molecular Weight

311.8 g/mol

IUPAC Name

ethyl 6-chloro-2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C18H14ClNO2/c1-2-22-18(21)15-11-17(12-6-4-3-5-7-12)20-16-9-8-13(19)10-14(15)16/h3-11H,2H2,1H3

InChI Key

LHMHOXPXPYQKKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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